molecular formula C13H21NO B15261978 1-(4-Methoxyphenyl)-4-methylpentan-1-amine

1-(4-Methoxyphenyl)-4-methylpentan-1-amine

Cat. No.: B15261978
M. Wt: 207.31 g/mol
InChI Key: PSMDLDWELMSNCQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methylpentan-1-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-methylpentan-1-amine typically involves the reaction of 4-methoxyphenylacetonitrile with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The process generally includes steps like nitration, reduction, and purification through crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: Hydrogen gas in the presence of Pd/C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Alkylated amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methylpentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It acts as a serotonin releasing agent, binding to alpha receptors to mediate its effects. This interaction influences various biochemical pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-4-methylpentan-1-amine is unique due to its specific structural configuration, which imparts distinct pharmacological properties compared to other methoxyphenyl derivatives. Its longer pentan-1-amine chain differentiates it from shorter-chain analogs, potentially affecting its binding affinity and biological activity .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4-methylpentan-1-amine

InChI

InChI=1S/C13H21NO/c1-10(2)4-9-13(14)11-5-7-12(15-3)8-6-11/h5-8,10,13H,4,9,14H2,1-3H3

InChI Key

PSMDLDWELMSNCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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